molecular formula C26H42NNaO3 B13762779 Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt CAS No. 5994-45-6

Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt

Cat. No.: B13762779
CAS No.: 5994-45-6
M. Wt: 439.6 g/mol
InChI Key: OFXWMRZFGHOKKH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Synthesis of 4-[(octadecylamino)carbonyl]benzoic acid by reacting terephthalic acid with octadecylamine.

    Step 2: Neutralization of the resulting acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of Sodium 4-[(octadecylamino)carbonyl]benzoate involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[(octadecylamino)carbonyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate group.

    Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

Sodium 4-[(octadecylamino)carbonyl]benzoate finds applications in various fields of scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: The compound is studied for its potential in drug delivery systems, where its long alkyl chain can facilitate the transport of hydrophobic drugs.

    Medicine: Research is ongoing into its use as a component in formulations for topical applications, leveraging its ability to enhance skin penetration.

    Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Sodium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.

    Sodium stearate: A common soap component with a similar long alkyl chain but different functional groups.

    Sodium lauryl sulfate: Widely used in detergents and personal care products.

Uniqueness

Sodium 4-[(octadecylamino)carbonyl]benzoate is unique due to its specific combination of a long alkyl chain and a benzoate group, which imparts distinct properties such as enhanced emulsifying ability and potential for use in drug delivery systems. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

5994-45-6

Molecular Formula

C26H42NNaO3

Molecular Weight

439.6 g/mol

IUPAC Name

sodium;4-(octadecylcarbamoyl)benzoate

InChI

InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1

InChI Key

OFXWMRZFGHOKKH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+]

Origin of Product

United States

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